molecular formula C14H10FN3O2 B3071485 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-25-3

1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071485
CAS RN: 1011397-25-3
M. Wt: 271.25 g/mol
InChI Key: YZRUZHLSIPRKET-UHFFFAOYSA-N
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Description

“1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound . It belongs to the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines . These compounds are known for their diverse biological properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves a multi-component reaction . For instance, a green synthesis method was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, which produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 can be analyzed .


Chemical Reactions Analysis

The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” are not provided in the search results .

Mechanism of Action

While the specific mechanism of action for “1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is not mentioned in the search results, it’s worth noting that pyrazolo[3,4-b]pyridines are known to exhibit various biological properties. They are reported to be GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers . They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .

Safety and Hazards

The specific safety and hazards associated with “1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” are not provided in the search results .

Future Directions

The future directions for “1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and biological properties . Given their diverse biological properties, these compounds could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c1-8-6-9(14(19)20)10-7-16-18(13(10)17-8)12-5-3-2-4-11(12)15/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRUZHLSIPRKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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